molecular formula C14H20N2O3 B14499675 N-(Diethylcarbamoyl)-L-phenylalanine CAS No. 63524-76-5

N-(Diethylcarbamoyl)-L-phenylalanine

Cat. No.: B14499675
CAS No.: 63524-76-5
M. Wt: 264.32 g/mol
InChI Key: LBFOOEJBTGNJDX-LBPRGKRZSA-N
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Description

N-(Diethylcarbamoyl)-L-phenylalanine is a compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a diethylcarbamoyl group attached to the amino acid L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamoyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamoyl derivative. The reaction conditions generally include cooling the reaction mixture in an ice bath, followed by gradual addition of diethylcarbamoyl chloride. The mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under nitrogen atmosphere to prevent moisture from affecting the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamoyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamoyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-(Diethylcarbamoyl)-L-phenylalanine is used as a reagent in the synthesis of other compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with proteins and enzymes .

Medicine

Its derivatives are explored for their therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. It is a key intermediate in the manufacture of certain polymers and resins .

Mechanism of Action

The mechanism of action of N-(Diethylcarbamoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Diethylcarbamoyl)-L-phenylalanine is unique due to its specific structure, which combines the diethylcarbamoyl group with L-phenylalanine. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

63524-76-5

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(2S)-2-(diethylcarbamoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C14H20N2O3/c1-3-16(4-2)14(19)15-12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1

InChI Key

LBFOOEJBTGNJDX-LBPRGKRZSA-N

Isomeric SMILES

CCN(CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCN(CC)C(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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